Clarithromycin (9E)-O-Methyloxime
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Description
Clarithromycin (9E)-O-Methyloxime, also known as this compound, is a useful research compound. Its molecular formula is C39H72N2O13 and its molecular weight is 777.0 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Clarithromycin (9E)-O-Methyloxime, also known as (3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one, primarily targets the bacterial 50S ribosomal subunit . This subunit plays a crucial role in protein synthesis, a process vital for bacterial growth and survival .
Mode of Action
The compound inhibits bacterial protein synthesis by binding to the bacterial 50S ribosomal subunit . This binding inhibits peptidyl transferase activity and interferes with amino acid translocation during the translation and protein assembly process . Depending on the organism and drug concentration, this compound may be bacteriostatic (inhibits bacterial growth) or bactericidal (kills bacteria) .
Biochemical Pathways
Upon administration, this compound undergoes rapid biodegradation to produce the microbiologically active 14-hydroxy-®-metabolite . This metabolite works synergistically with its parent compound, enhancing the overall antibacterial effect .
Pharmacokinetics
This compound is well absorbed from the gastrointestinal tract . Its systemic bioavailability is about 55%, reduced due to first-pass metabolism . The compound undergoes rapid biodegradation to produce the microbiologically active 14-hydroxy-®-metabolite . The primary metabolite is mainly excreted in the urine with the parent compound . A reduction in urinary clearance in the elderly and in patients with renal impairment is associated with an increase in area under the plasma concentration-time curve, peak plasma concentrations, and elimination half-life .
Result of Action
The action of this compound results in the inhibition of bacterial protein synthesis, leading to the cessation of bacterial growth or death of the bacteria . This makes it effective in the treatment of a wide variety of bacterial infections such as acute otitis, pharyngitis, tonsillitis, respiratory tract infections, uncomplicated skin infections, and helicobacter pylori infection .
Action Environment
Biochemical Analysis
Biochemical Properties
The biochemical properties of Clarithromycin (9E)-O-Methyloxime are not well-documented in the literature. It can be inferred from the properties of its parent compound, clarithromycin. Clarithromycin interacts with various enzymes and proteins, particularly those involved in bacterial protein synthesis . The nature of these interactions is typically inhibitory, preventing the bacteria from synthesizing essential proteins and thus inhibiting their growth .
Cellular Effects
The cellular effects of this compound are also not well-documented. Clarithromycin has been shown to have various effects on cells. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Clarithromycin exerts its effects at the molecular level by binding to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis . It is possible that this compound has a similar mechanism of action.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. A study on clarithromycin found that it is stable and does not degrade significantly over time . It is likely that this compound has similar stability.
Dosage Effects in Animal Models
Studies on clarithromycin have shown that it can cause adverse effects at high doses . It is possible that this compound has similar dosage-dependent effects.
Metabolic Pathways
Clarithromycin is known to be metabolized in the liver by the enzyme cytochrome P450 3A . It is possible that this compound is metabolized by similar pathways.
Transport and Distribution
Clarithromycin is known to be distributed widely throughout the body, including in tissues and cells . It is likely that this compound has a similar distribution.
Subcellular Localization
Given that clarithromycin acts on the bacterial ribosome, it is likely that this compound also localizes to the ribosome .
Properties
CAS No. |
127182-44-9 |
---|---|
Molecular Formula |
C39H72N2O13 |
Molecular Weight |
777.0 g/mol |
IUPAC Name |
(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C39H72N2O13/c1-16-27-39(10,46)32(43)22(4)29(40-49-15)20(2)18-38(9,48-14)34(54-36-30(42)26(41(11)12)17-21(3)50-36)23(5)31(24(6)35(45)52-27)53-28-19-37(8,47-13)33(44)25(7)51-28/h20-28,30-34,36,42-44,46H,16-19H2,1-15H3/b40-29-/t20-,21-,22+,23+,24-,25+,26+,27-,28+,30-,31+,32-,33+,34-,36+,37-,38-,39-/m1/s1 |
InChI Key |
BZXVFUGKJGEBBE-RDLANEIQSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |
SMILES |
CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |
Synonyms |
6-O-Methylerythromycin (9E)-9-(O-Methyloxime); Clarithromycin Impurity G; |
Origin of Product |
United States |
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